(1E)-1-(2H-tetrazol-5-ylimino)guanidine

Description

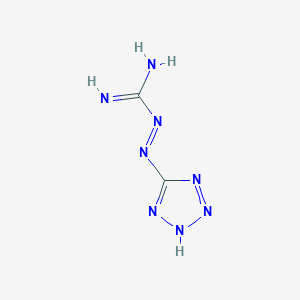

(1E)-1-(2H-Tetrazol-5-ylimino)guanidine is a guanidine derivative featuring a tetrazole ring connected via an imino group. Guanidine derivatives are renowned for their diverse biological and chemical applications, ranging from pharmaceuticals to coordination chemistry.

Properties

Molecular Formula |

C2H4N8 |

|---|---|

Molecular Weight |

140.11 g/mol |

IUPAC Name |

(1E)-1-(2H-tetrazol-5-ylimino)guanidine |

InChI |

InChI=1S/C2H4N8/c3-1(4)5-6-2-7-9-10-8-2/h(H3,3,4)(H,7,8,9,10)/b6-5+ |

InChI Key |

HRRZFOLGXCGRIX-AATRIKPKSA-N |

Isomeric SMILES |

C1(=NNN=N1)/N=N/C(=N)N |

Canonical SMILES |

C1(=NNN=N1)N=NC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2H-tetrazol-5-ylimino)guanidine typically involves the reaction of a guanidine derivative with a tetrazole precursor. Common synthetic routes may include:

Condensation Reactions: Combining guanidine with a tetrazole derivative under acidic or basic conditions.

Cyclization Reactions: Forming the tetrazole ring in situ from appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including:

Catalysts: Using catalysts to increase reaction efficiency.

Solvents: Selecting appropriate solvents to maximize yield and purity.

Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(2H-tetrazol-5-ylimino)guanidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-(2H-tetrazol-5-ylimino)guanidine can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, compounds with guanidine and tetrazole groups are often explored for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry

In industry, (1E)-1-(2H-tetrazol-5-ylimino)guanidine could be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E)-1-(2H-tetrazol-5-ylimino)guanidine would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

A comparative analysis of key structural analogs is summarized in Table 1.

Table 1: Molecular Properties of (1E)-1-(2H-Tetrazol-5-ylimino)guanidine and Analogs

Key Observations :

- The tetrazole-containing compound has a lower molecular weight than its triazole analog (), owing to reduced carbon content.

- Metformin’s dimethylguanidine structure lacks heterocyclic rings, emphasizing its distinct pharmacokinetic profile (e.g., antidiabetic action) .

- The benzoyl-substituted guanidine () exhibits significantly higher molecular weight and lipophilicity, likely influencing solubility and synthetic applications .

Antiviral and Antimicrobial Activity

- Triazole Analog () : Demonstrates broad-spectrum biological activities, including antiviral and antibacterial properties, attributed to the triazole ring’s ability to interact with microbial enzymes .

- Thiazole Derivatives () : While structurally distinct, thiazole-based compounds exhibit anticancer and antimalarial activities, highlighting the importance of nitrogen heterocycles in drug design .

- Tetrazole Advantage: Tetrazoles are more acidic (pKa ~4.9) than triazoles (pKa ~8.2), enhancing their ability to form stable ionic interactions in biological systems. This property could make (1E)-1-(2H-tetrazol-5-ylimino)guanidine a superior candidate for targeting pH-sensitive enzymes or receptors.

Metabolic and Coordination Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.